

# In-Depth Technical Guide to the Spectroscopic Data of Magnolioside

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## Compound of Interest

Compound Name: *Magnolioside*

Cat. No.: *B1231911*

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## Abstract

**Magnolioside**, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential therapeutic properties, including neuroprotective activities. This technical guide provides a comprehensive overview of the spectroscopic data of **Magnolioside**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is intended to serve as a foundational resource for researchers engaged in the identification, characterization, and development of this compound for pharmaceutical applications.

## Chemical Structure and Identification

- Systematic Name: 7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- Synonyms: Isoscopolin, Isoscopoletin glucoside, Methylesculin
- Molecular Formula:  $C_{16}H_{18}O_9$
- Molecular Weight: 354.31 g/mol
- CAS Number: 20186-29-2

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments for **Magnolioside**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Magnolioside**

Atom No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone			
H-3	6.28	d	9.5
H-4	7.62	d	9.5
H-5	7.21	s	
H-8	6.85	s	
7-OCH <sub>3</sub>	3.92	s	
Glucose Moiety			
H-1'	5.15	d	7.5
H-2'	3.52	m	
H-3'	3.52	m	
H-4'	3.45	m	
H-5'	3.48	m	
H-6'a	3.90	dd	12.0, 2.0
H-6'b	3.75	dd	12.0, 5.5

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Magnolioside**

Atom No.	Chemical Shift ( $\delta$ ) ppm
Aglycone	
C-2	161.5
C-3	113.2
C-4	143.8
C-4a	112.9
C-5	112.1
C-6	145.2
C-7	149.5
C-8	102.3
C-8a	144.3
7-OCH <sub>3</sub>	56.4
Glucose Moiety	
C-1'	102.8
C-2'	74.5
C-3'	77.9
C-4'	71.2
C-5'	78.5
C-6'	62.5

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRESIMS) is crucial for determining the elemental composition and molecular weight of a compound.

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) Data of **Magnolioside**

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	377.0849	377.0843

## Experimental Protocols

The following sections outline the general methodologies employed for obtaining the spectroscopic data presented above. Specific parameters may vary slightly between different laboratories and instrumentation.

### NMR Spectroscopy

- **Sample Preparation:** A sample of **Magnolioside** is dissolved in a suitable deuterated solvent, such as methanol-d<sub>4</sub> (CD<sub>3</sub>OD) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:** Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in the molecule, and a relaxation delay that allows for full relaxation of the protons between scans.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to obtain the carbon spectrum, resulting in singlets for each carbon atom. Important parameters include the spectral width, number of scans, and relaxation delay.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

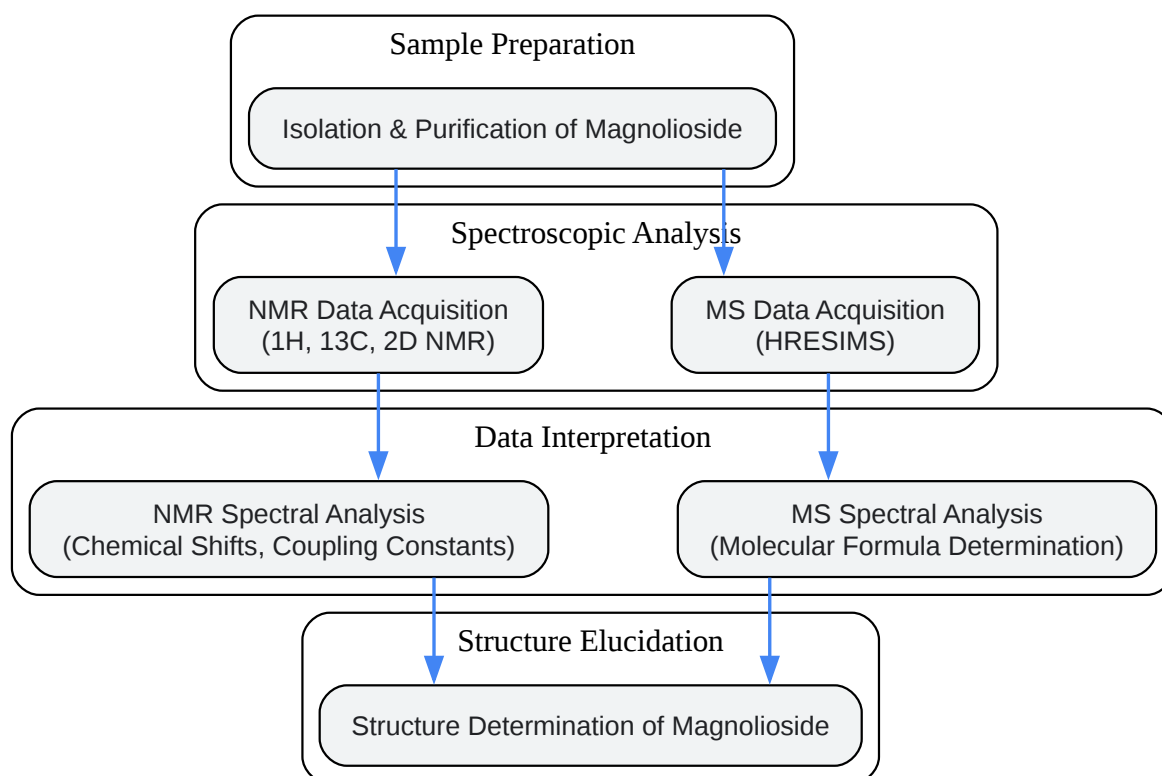
### Mass Spectrometry

- **Sample Preparation:** A dilute solution of **Magnolioside** is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or sodium acetate to promote ionization.

- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:** The sample solution is introduced into the ESI source at a constant flow rate. The mass spectrometer is operated in positive ion mode to detect the  $[M+Na]^+$  adduct. Data is acquired over a specific mass range to include the expected molecular ion.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This value is then used to calculate the elemental composition of the molecule.

## Logical Relationships in Spectroscopic Analysis

The process of structural elucidation using spectroscopic data follows a logical workflow.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **Magnolioside**.

This in-depth guide provides essential spectroscopic data and methodologies for **Magnolioside**, serving as a valuable tool for researchers in natural product chemistry and drug development. The detailed NMR and MS data, coupled with standardized experimental protocols, will facilitate the unambiguous identification and further investigation of this promising bioactive compound.

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